4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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Overview
Description
4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonamides, and thiophene derivatives. The key steps may involve:
Condensation Reactions: Combining aniline derivatives with sulfonyl chlorides to form sulfonamides.
Cyclization: Formation of the benzoxazine ring through intramolecular cyclization.
Functional Group Modifications: Introduction of the oxo and methyl groups through selective oxidation and alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzoxazines have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the sulfonamide group enhances its biological activity.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, benzoxazine derivatives are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzoxazine ring may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the thiophene moiety.
N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the methyl group.
Uniqueness
The unique combination of the oxo, methyl, and thiophene groups in 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enhances its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14N2O5S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methyl-3-oxo-N-(2-oxothiolan-3-yl)-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-15-10-6-8(2-3-11(10)20-7-12(15)16)22(18,19)14-9-4-5-21-13(9)17/h2-3,6,9,14H,4-5,7H2,1H3 |
InChI Key |
IXVKJZHGCPOBSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)NC3CCSC3=O |
Origin of Product |
United States |
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